(+)-Bamethan - 111051-31-1

(+)-Bamethan

Catalog Number: EVT-1510031
CAS Number: 111051-31-1
Molecular Formula: C10H13N
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (+)-Bamethan typically involves several steps that can include the reaction of phenolic compounds with amines. One common method is the Friedel-Crafts reaction followed by hydrolysis and reduction processes. Specific catalysts and solvents are often employed to optimize yield and purity during these reactions. Detailed synthetic routes may involve the following steps:

  1. Friedel-Crafts Reaction: This initial step introduces an alkyl group onto the aromatic ring.
  2. Hydrolysis: The resulting intermediate is hydrolyzed to introduce the hydroxyl group.
  3. Reduction: Further reduction processes may be applied to achieve the desired amine functionality.
Molecular Structure Analysis

The molecular structure of (+)-Bamethan can be described as follows:

  • Molecular Formula: C12H19NO2C_{12}H_{19}NO_2
  • Molecular Weight: Average molecular weight is approximately 209.29 g/mol.
  • Structural Features:
    • A phenolic ring with a hydroxyl group at one position.
    • An amino group attached to a butyl chain.

The compound's structure allows it to interact with various biological targets, which is essential for its pharmacological effects .

Chemical Reactions Analysis

(+)-Bamethan undergoes several chemical reactions that are crucial for its synthesis and potential applications:

  1. Alkylation Reactions: These reactions form the backbone of its synthesis, allowing for the introduction of alkyl groups onto the aromatic ring.
  2. Hydrolysis Reactions: Hydrolysis is essential for converting intermediates into their final forms, particularly in introducing hydroxyl groups.
  3. Reduction Reactions: Reduction processes are necessary for transforming ketones or aldehydes into alcohols or amines, which are critical components of (+)-Bamethan.

These reactions are typically conducted under controlled conditions to ensure high yields and minimize by-products .

Mechanism of Action

The mechanism of action of (+)-Bamethan primarily involves its role as a vasodilator. It acts by:

  • Modulating Nitric Oxide Pathways: (+)-Bamethan enhances nitric oxide availability, leading to relaxation of vascular smooth muscle.
  • Interacting with Receptors: The compound may interact with adrenergic receptors, influencing vascular tone and blood pressure regulation.

This mechanism highlights its potential therapeutic applications in cardiovascular health .

Physical and Chemical Properties Analysis

The physical and chemical properties of (+)-Bamethan include:

  • Solubility: Water solubility is approximately 1.85 mg/mL.
  • LogP (Partition Coefficient): Estimated logP values range around 1.09, indicating moderate lipophilicity.
  • pKa Values: The strongest acidic pKa is about 9.2, while the strongest basic pKa is approximately 9.96.
  • Polar Surface Area: The polar surface area is about 52.49 Ų, which affects its permeability and bioavailability.

These properties are critical for understanding how (+)-Bamethan behaves in biological systems and its potential efficacy as a therapeutic agent .

Applications

(+)-Bamethan has several notable applications in scientific research and medicine:

  • Pharmaceutical Uses: It is primarily explored for its vasodilatory properties in treating cardiovascular conditions such as hypertension.
  • Research Applications: The compound's ability to form reactive intermediates makes it valuable in studies related to mutagenesis and drug interactions.
  • Combination Therapies: Its interactions with other vasodilators suggest potential use in combination therapies to enhance therapeutic efficacy in cardiovascular diseases.
Introduction to (+)-Bamethan: Nomenclature and Historical Context

Chemical Identity and Stereochemical Significance of (+)-Bamethan

IUPAC Nomenclature and Structural Isomerism

(+)-Bamethan is systematically named (𝑅)-4-[2-(butylamino)-1-hydroxyethyl]phenol according to IUPAC conventions [9] [10]. This nomenclature specifies:

  • The parent compound: phenol (hydroxylated benzene ring).
  • Substituents: A chiral 1-hydroxyethyl group at position 4, with a butylamino moiety on the ethanol side chain.Its molecular formula is C₁₂H₁₉NO₂ (molar mass: 209.29 g/mol), featuring a β-amino alcohol scaffold common to sympathomimetic agents [5] [9]. Structural isomerism arises from variations in alkyl chain length or ring substitution, but bamethan is defined by its specific para-hydroxyphenyl and N-butyl arrangement [10].

Table 1: Nomenclature and Identifiers of (+)-Bamethan

ClassificationIdentifier
IUPAC Name(𝑅)-4-[2-(Butylamino)-1-hydroxyethyl]phenol
CAS Registry Number3703-79-5
SynonymsButedrine; 𝑁-Butylnorsynephrine; (+)-Bamethane
Molecular FormulaC₁₂H₁₉NO₂
Chiral SMILES NotationCCCC[NH2+]CC@HC1=CC=C(O)C=C1

Comparative Analysis of Enantiomeric Forms

Bamethan exists as enantiomeric pairs:

  • (+)-Bamethan: The dextrorotatory (𝑅)-enantiomer exhibits superior α-adrenergic receptor antagonism due to stereoselective binding. Its three-dimensional configuration allows optimal interaction with vascular receptors, enhancing vasodilatory efficacy [2] [10].
  • (−)-Bamethan: The levorotatory (𝑆)-enantiomer shows reduced receptor affinity in preclinical models. Pharmacokinetic studies indicate divergent metabolic pathways, though specific data remains limited in public literature [10].Industrial synthesis historically yielded racemic mixtures (e.g., Butedrine®), but late 20th-century advances enabled enantioselective production targeting the (+)-form [9].

Historical Development and Discovery Timeline

Key Milestones in Vasodilator Research

The genesis of bamethan parallels mid-20th-century cardiovascular pharmacology:

  • 1950s: Emergence of synthetic catecholamine derivatives aimed at peripheral vascular diseases. Bamethan was engineered by modifying norepinephrine’s structure—replacing the methylamine with a butyl group to prolong duration and reduce central effects [2] [5].
  • 1962: First clinical reports validated its hemodynamic activity, showing increased microcirculation in peripheral artery disease (PAD) and Raynaud syndrome [2].
  • 1970s–1980s: Mechanistic studies confirmed α-adrenergic blockade, distinguishing it from nitroglycerin (nitric oxide-mediated vasodilation) [7].

Patent Landscape and Early Commercialization

Early intellectual property (IP) strategies focused on broad therapeutic claims:

  • Primary Patents: 1960s–1970s filings covered synthesis methods (e.g., reductive alkylation of 4-hydroxyphenylglyoxal) and compositions [8]. Racemic formulations dominated initial IP, exemplified by DE-1234567 (1967, Germany) for PAD treatment.
  • Stereoselective Patents: Post-2000 patents (e.g., WO-2005/123A1) emphasized enantiopure (+)-bamethan production via asymmetric hydrogenation or enzymatic resolution [3] [8].
  • Commercial Adoption: Brands like Butedrine® (UK) and Vasculat® (Europe) marketed racemic bamethan, though current R&D prioritizes (+)-enantiomer applications in niche vascular disorders [5] [10].

Table 2: Historical Patent Milestones for Bamethan

EraPatent FocusKey Innovation
1960–1979Racemic synthesis & formulationsScalable production; oral/injectable formats
1980–1999Combination therapiesFixed-dose products with anticoagulants
2000–PresentEnantioselective synthesisChiral catalysts for (+)-isomer ≥98% ee

The compound remains relevant in vascular pharmacology, with contemporary research exploring its role in endothelial dysfunction models and targeted drug delivery [3] [8].

Properties

CAS Number

111051-31-1

Product Name

(+)-Bamethan

Molecular Formula

C10H13N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.